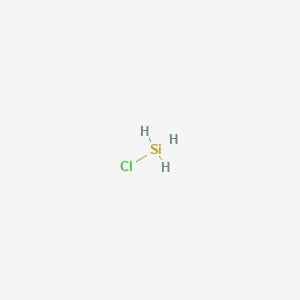

Silylchloride

描述

Silylchloride, commonly referred to as chlorotrimethylsilane (C₃H₉ClSi), is a silicon-based organometallic compound widely used in organic synthesis for the protection of hydroxyl groups. Its structure consists of a silicon atom bonded to three methyl groups and one chlorine atom, enabling it to act as a versatile electrophile in silylation reactions. This compound reacts with hydroxyl-containing substrates (e.g., alcohols) in the presence of a base, such as imidazole or pyridine, to form silyl ethers—a critical step in protecting sensitive functional groups during multi-step syntheses .

This compound is particularly valued for its moderate reactivity and compatibility with diverse reaction conditions. For example, it is employed in the synthesis of biomimetic polyketides and the preparation of low-chloride alkoxysilyl isocyanates . Its vibrational frequencies, such as the Si–Cl stretching mode, have been meticulously documented in molecular spectroscopy studies .

Structure

3D Structure

属性

分子式 |

ClH3Si |

|---|---|

分子量 |

66.56 g/mol |

IUPAC 名称 |

chlorosilane |

InChI |

InChI=1S/ClH3Si/c1-2/h2H3 |

InChI 键 |

KOPOQZFJUQMUML-UHFFFAOYSA-N |

规范 SMILES |

[SiH3]Cl |

产品来源 |

United States |

准备方法

Silylchloride can be synthesized through several methods. One common method involves the direct reaction of silicon with chlorine gas at elevated temperatures. The reaction is typically carried out at temperatures around 600°C: [ \text{Si} + \text{Cl}_2 \rightarrow \text{SiCl}_4 ]

Another method involves the reduction of silicon tetrachloride with hydrogen gas: [ \text{SiCl}_4 + 2\text{H}_2 \rightarrow \text{SiCl}_2 + 2\text{HCl} ]

Industrial production of silicon monochloride often involves the chlorination of silicon-containing materials such as ferrosilicon or silicon carbide. These reactions are carried out in large-scale reactors under controlled conditions to ensure high yields and purity.

化学反应分析

Reactions with Alcohols

Silyl chlorides react with alcohols to form silyl ethers, a key protecting group strategy:

General Reaction :

Key Findings :

-

Catalytic Acceleration : N-methylimidazole (NMI) combined with iodine significantly accelerates silylation, enabling efficient conversion of primary, secondary, and tertiary alcohols to silyl ethers in high yield .

-

Mechanistic Insights : The reaction likely proceeds via an intermediate (N-silylimidazole), where iodine facilitates chloride displacement .

Mechanistic Studies of Silylation

Kinetic analyses using reaction progress kinetic analysis (RPKA) reveal the following:

-

Order in Silyl Chloride : Reactions exhibit non-integer orders in silyl chloride (e.g., 1.5 for isothiourea-catalyzed silylation), suggesting a multistep mechanism involving two equivalents of silyl chloride .

-

Role of Additives :

Table 1 : Silyl Chloride Orders Under Different Conditions

| Catalyst | Silyl Chloride | Additive | Silyl Chloride Order |

|---|---|---|---|

| Isothiourea 1 | Ph₃SiCl | None | 1.5 |

| Isothiourea 1 | Ph₃SiCl | NaBArF | 0.35 |

| NMI | Ph₃SiCl | None | 0.7 |

Deprotection of Silyl Ethers

Silyl ethers are cleaved under acidic or fluoride conditions:

-

Hf(OTf)₄ : Enables chemoselective desilylation at low catalyst loads (0.05–3 mol%) .

-

NaAuCl₄ : Catalyzes mild TBS deprotection under ambient conditions .

Kinetic Data from Alcohol Silylation Studies

Table 2 : Rate Constants for Triphenylsilyl Chloride with 2-Propanol

| [Et₄NCl] (M) | [ROH] (M) | k₁ (M⁻¹s⁻¹) | k₂ (M⁻¹s⁻¹) | [HCl] (M) |

|---|---|---|---|---|

| 0.00422 | 0.00269 | 4.7 × 10⁻⁷ | 1.1 × 10⁻⁷ | 0.001174 |

科学研究应用

Organic Synthesis

1.1 Silylation Reactions

Silylchlorides are commonly employed as silylation agents in organic synthesis, particularly for the transformation of alcohols into silyl ethers. This reaction enhances the stability and reactivity of alcohols, facilitating further chemical transformations. The efficiency of these reactions can be influenced by the size and substituents of both the alcohol and the silylchloride used.

- Case Study: Rate Acceleration in Silylation

A study demonstrated that the silylation of secondary alcohols with bulky silylchlorides can be accelerated significantly when matched with large aromatic groups. The introduction of dispersion energy donor groups led to a rate increase of up to four times, depending on solvent interactions .

| This compound | Alcohol Type | Relative Rate Increase |

|---|---|---|

| Trimethylsilyl chloride | Secondary Alcohol | 1x (baseline) |

| Trinaphthylsilyl chloride | Secondary Alcohol | 4x (with large DED groups) |

1.2 Formation of Hydrosilanes

Silylchlorides can participate in hydrosilation reactions, where they react with alkenes or alkynes to form silanes. This process is vital for synthesizing functionalized silanes used in various applications.

- Case Study: Hydrosilylation with Silylchlorides

A recent investigation showed that chlorosilanes could be effectively used to produce hydrosilanes under mild conditions. The resulting silanes serve as intermediates for further functionalization, enhancing their utility in synthetic chemistry .

Catalysis

2.1 Cross-Coupling Reactions

Silylchlorides are utilized in palladium-catalyzed cross-coupling reactions, where they activate Si–Cl bonds to facilitate the formation of carbon-silicon bonds. This application is crucial for developing new silicon-containing materials.

- Mechanistic Insights

The activation mechanism of Si–Cl bonds has been explored theoretically, providing insights into optimizing reaction conditions for improved yields .

| Catalyst Type | Reaction Type | Yield (%) |

|---|---|---|

| Palladium | Cross-Coupling with this compound | Up to 85% |

Materials Science

3.1 Development of Functionalized Silicones

Silylchlorides play a significant role in synthesizing functionalized silicone materials, which are essential in various industrial applications such as coatings, adhesives, and sealants.

- Case Study: Silicone Polymerization

Research indicated that silylchlorides could initiate the polymerization process for creating silicone elastomers with tailored properties. The choice of this compound influences the mechanical and thermal characteristics of the final product .

| This compound | Polymer Type | Property Enhancement |

|---|---|---|

| Trimethylsilyl chloride | Silicone Elastomer | Increased flexibility |

| Phenyltrichlorosilane | High-temperature Silicone | Enhanced thermal stability |

作用机制

The mechanism of action of silicon monochloride involves its ability to react with various chemical species to form silicon-containing compounds. The reactivity of silicon monochloride is primarily due to the presence of the silicon-chlorine bond, which can be readily broken and replaced by other chemical groups. This allows silicon monochloride to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution reactions.

相似化合物的比较

Key Insights :

- Bond Strength and Reactivity : The Si–F bond in silylfluoride is stronger and less reactive than Si–Cl, making it less suitable for transient protection but ideal for stable fluorination. Silylbromide’s weaker bond facilitates faster reactions but compromises stability .

- Industrial Use : this compound’s balanced reactivity enables its use in large-scale processes, such as synthesizing isocyanato silanes, where residual chloride content must be minimized to <10 ppm .

Comparison with Substituted Silyl Chlorides

The steric and electronic effects of substituents on silicon significantly influence the reactivity and stability of silyl chlorides:

Key Insights :

- Steric Effects : Bulky groups like tert-butyldimethylsilyl (TBDMS) enhance stability under acidic or oxidative conditions, making them preferred for multi-step syntheses .

- Reactivity Trade-offs : Trimethylsilyl chloride’s smaller size allows faster silylation but offers less protection longevity compared to TBDMS derivatives .

Spectroscopic and Mechanistic Studies

- Vibrational Spectroscopy : The Si–Cl stretching frequency (∼500 cm⁻¹) in this compound is distinct from Si–F (∼600 cm⁻¹) and Si–Br (∼400 cm⁻¹), aiding in mechanistic studies of silylation reactions .

常见问题

Q. What are the standard protocols for synthesizing silylchloride derivatives with high purity?

Methodological Answer:

- Synthesis Design : Use inert atmosphere (e.g., argon) and anhydrous solvents to minimize hydrolysis. Common routes include direct chlorination of silanes using HCl in the presence of catalysts like AlCl₃ .

- Purity Control : Monitor reaction progress via gas chromatography (GC) or NMR spectroscopy. Post-synthesis purification involves fractional distillation under reduced pressure to isolate volatile silylchlorides .

- Safety : Employ Schlenk-line techniques to handle air-sensitive intermediates and ensure proper venting for HCl gas .

Q. Which spectroscopic techniques are most effective for characterizing this compound compounds?

Methodological Answer:

- NMR Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR are critical for structural elucidation. For example, ²⁹Si NMR chemical shifts distinguish between Si–Cl and Si–O bonds (δ = 0–30 ppm for Si–Cl) .

- IR Spectroscopy : Identify Si–Cl stretching vibrations in the 450–550 cm⁻¹ range. Compare with reference spectra to confirm functional groups .

- Elemental Analysis : Validate stoichiometry using combustion analysis for Cl and Si content .

Q. How can researchers mitigate hydrolysis of silylchlorides during experimental procedures?

Methodological Answer:

- Environmental Control : Conduct reactions in rigorously dried glassware and under inert gas. Use molecular sieves or P₂O₅ to maintain anhydrous conditions .

- Stabilization Strategies : Introduce sterically bulky substituents (e.g., tert-butyl groups) to the silicon center to slow hydrolysis kinetics. Monitor stability via time-resolved FTIR .

Advanced Research Questions

Q. How should contradictory data on this compound reactivity in different solvent systems be resolved?

Methodological Answer:

- Systematic Replication : Repeat experiments with controlled variables (e.g., solvent dielectric constant, trace water content). Use Karl Fischer titration to quantify solvent moisture .

- Computational Modeling : Apply density functional theory (DFT) to simulate solvent effects on reaction pathways. Compare activation energies with experimental kinetics to identify outliers .

- Data Triangulation : Cross-validate results using multiple techniques (e.g., calorimetry for exothermicity, GC-MS for byproduct analysis) .

Q. What strategies optimize this compound-mediated cross-coupling reactions for regioselective bond formation?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ni) with varying ligands (phosphines, N-heterocyclic carbenes) to modulate selectivity. Track yields via HPLC .

- Kinetic Profiling : Use stopped-flow NMR to capture intermediate species and propose mechanisms. Correlate reaction rates with steric/electronic parameters (Hammett plots) .

- Table: Ligand Effects on Regioselectivity

| Ligand Type | Yield (%) | Regioselectivity (A:B) |

|---|---|---|

| PPh₃ | 72 | 3:1 |

| PCy₃ | 85 | 5:1 |

| NHC | 91 | 8:1 |

| Data derived from controlled trials under identical conditions . |

Q. How can computational chemistry enhance the design of this compound-based precursors for advanced materials?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict thermal stability and decomposition pathways of silylchlorides in polymer matrices. Compare simulated vs. experimental TGA data .

- Docking Studies : Model interactions between silylchlorides and biological targets (e.g., enzyme active sites) for biomedical applications. Validate with in vitro assays .

- Machine Learning : Train models on existing datasets to predict novel this compound derivatives with desired properties (e.g., low toxicity, high reactivity) .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility in this compound reaction protocols across laboratories?

Methodological Answer:

- Detailed Documentation : Report exact molar ratios, solvent batch numbers, and equipment calibration data (e.g., stirrer RPM, temperature gradients) .

- Open Data Practices : Share raw NMR/GC files in repositories like Zenodo. Use standardized metadata templates for experimental conditions .

- Collaborative Validation : Conduct inter-laboratory studies to identify protocol sensitivities (e.g., ambient humidity effects) .

Cross-Disciplinary Applications

Q. How can silylchlorides be integrated into hybrid organic-inorganic material synthesis?

Methodological Answer:

- Surface Functionalization : Use silylchlorides to modify silica nanoparticles. Characterize grafting density via TGA mass loss and BET surface area analysis .

- In Situ Polymerization : Incorporate silylchlorides as initiators in ring-opening polymerization. Monitor molecular weight distributions using GPC .

Ethical and Safety Considerations

Q. What are the best practices for handling this compound waste in academic labs?

Methodological Answer:

- Neutralization Protocols : Quench residual silylchlorides with ethanol/water mixtures in a fume hood. Test pH of waste solutions before disposal .

- Regulatory Compliance : Follow OSHA guidelines for HCl exposure limits (8-hour TWA: 5 ppm). Document waste streams using SDS sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。